molecular formula C31H42N4O6S B2715137 cIAP1 ligand 1

cIAP1 ligand 1

Cat. No.: B2715137
M. Wt: 598.8 g/mol
InChI Key: SPXBMEKMIPOEMC-LQGLAIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cIAP1 ligand 1: is a compound that interacts with the cellular inhibitor of apoptosis protein 1 (cIAP1). This protein is part of the inhibitor of apoptosis protein family, which plays a crucial role in regulating cell death and survival. cIAP1 is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and intracellular signal transduction .

Mechanism of Action

Target of Action

The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .

Mode of Action

This compound interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows this compound to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, this compound has been involved in the regulation of cell migration and in the control of transcriptional programs .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

cIAP1 ligand 1 interacts with various enzymes, proteins, and other biomolecules. It has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates innate immunity by controlling signaling pathways mediated by tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its E3-ubiquitine ligase activity . It modifies signal transduction pathways by changing protein-protein interaction networks and stops signal transduction by promoting the degradation of critical components of signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the regulation of cell migration and in the control of transcriptional programs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This compound localizes almost exclusively to nuclei in cells . Apoptotic stimuli induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . In dividing cells, this compound is released into the cytosol early in mitosis, then reaccumulates in nuclei in late anaphase and in telophase .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of cIAP1 ligand 1 involves several steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .

Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: : cIAP1 ligand 1 undergoes various chemical reactions, including ubiquitination, which is a process where ubiquitin proteins are attached to a substrate protein. This reaction is crucial for the regulation of protein degradation within cells .

Common Reagents and Conditions: : The ubiquitination process involves the use of E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target protein. This reaction typically occurs under physiological conditions within the cell .

Major Products Formed: : The primary product of the ubiquitination reaction involving this compound is the ubiquitinated form of the target protein, which is then recognized and degraded by the proteasome .

Scientific Research Applications

Chemistry: : In chemistry, cIAP1 ligand 1 is used to study the ubiquitination process and the role of cIAP1 in protein degradation. This research helps in understanding the fundamental mechanisms of cellular regulation .

Biology: : In biological research, this compound is used to investigate the regulation of apoptosis and cell survival. It helps in identifying the pathways and molecular targets involved in these processes .

Medicine: : In medicine, this compound has potential therapeutic applications in cancer treatment. By targeting cIAP1, researchers aim to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that target the ubiquitin-proteasome system. This research is crucial for creating effective treatments for various diseases, including cancer .

Comparison with Similar Compounds

Similar Compounds: : Other compounds similar to cIAP1 ligand 1 include cellular inhibitor of apoptosis protein 2 (cIAP2) ligands and X-linked inhibitor of apoptosis protein (XIAP) ligands. These compounds also target proteins involved in the regulation of apoptosis and protein degradation .

Uniqueness: : this compound is unique in its specific targeting of cIAP1, which plays a distinct role in the regulation of apoptosis and cell survival. Unlike cIAP2 and XIAP ligands, this compound has a specific affinity for cIAP1, making it a valuable tool for studying the unique functions of this protein .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXBMEKMIPOEMC-LQGLAIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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